2-Methylcycloheptanone

Stereochemistry Asymmetric Synthesis Kinetic Stability

2-Methylcycloheptanone is a seven-membered cyclic ketone characterized by a methyl substituent at the alpha position of the carbonyl group. Its molecular formula is C8H14O, with a molecular weight of 126.20 g/mol.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 932-56-9
Cat. No. B1268169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylcycloheptanone
CAS932-56-9
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCC1CCCCCC1=O
InChIInChI=1S/C8H14O/c1-7-5-3-2-4-6-8(7)9/h7H,2-6H2,1H3
InChIKeyFDMAFOTXGNYBFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylcycloheptanone (CAS 932-56-9) Technical Baseline and Procurement Considerations for Organic Synthesis


2-Methylcycloheptanone is a seven-membered cyclic ketone characterized by a methyl substituent at the alpha position of the carbonyl group. Its molecular formula is C8H14O, with a molecular weight of 126.20 g/mol [1]. This compound exhibits distinct physicochemical properties, including a boiling point of 184.9 ± 8.0 °C at 760 mmHg and a computed XLogP3-AA of 2 [1]. It serves as a key synthetic building block in medicinal chemistry and organic synthesis, enabling the construction of more complex molecular architectures, particularly bicyclic and medium-sized ring systems, due to its unique ring strain and substitution pattern [2].

Why 2-Methylcycloheptanone (CAS 932-56-9) Cannot Be Replaced by Generic Cycloheptanones: A Critical Assessment of Reactivity and Stereochemical Fidelity


Substituting 2-methylcycloheptanone with other cycloheptanone derivatives—such as the unsubstituted parent compound, regioisomers like 3-methylcycloheptanone, or even different ring-sized analogs—is fraught with risk due to fundamental differences in reactivity, stereochemical outcome, and reaction selectivity. The presence and position of the methyl group on the cycloheptanone ring profoundly alter its chemical behavior [1]. For instance, 2-methylcycloheptanone exhibits a unique propensity for base-catalyzed racemization compared to its 3-methyl isomer, a critical factor in asymmetric synthesis [1]. Furthermore, its participation in regio- and stereoselective annulation reactions yields specific ring systems that are not accessible from cycloheptanone or other 2-alkylcycloalkanones, directly impacting the synthetic route and the structural identity of the final product [2][3].

Quantitative Differentiation Evidence for 2-Methylcycloheptanone (CAS 932-56-9) vs. Key Analogs


Racemization Propensity of 2-Methylcycloheptanone vs. 3-Methylcycloheptanone

2-Methylcycloheptanone undergoes rapid, complete racemization under mild basic conditions, a behavior starkly different from its regioisomer, 3-methylcycloheptanone, which remains configurationally stable under identical conditions. [1]

Stereochemistry Asymmetric Synthesis Kinetic Stability

Regioselective Cyclopentannulation: 2-Methylcycloheptanone vs. 2-Methylcyclohexanone

In acid-catalyzed cyclopentannulation reactions with propargyl alcohol derivatives, 2-methylcycloheptanone yields a distinct bicyclic framework, 1-methylbicyclo[5.3.0]dec-6-en-8-one, as the major product. This outcome is specific to its seven-membered ring and differs from the product obtained with the six-membered analog, 2-methylcyclohexanone, which produces a 1-methyl-substituted bicyclo[4.3.0]non-5-en-7-one (BNO) system. [1]

Synthetic Methodology Annulation Bicyclic Compounds

Synthetic Utility for Nine-Membered Carbocycles: 2-Methylcycloheptanone vs. 2-Methylcyclohexanone

2-Methylcycloheptanone serves as a direct starting material for the synthesis of 1-methyl-5-methylenecyclonon-1-ene, a nine-membered carbocyclic model system for the natural product caryophyllene. Its six-membered analog, 2-methylcyclohexanone, leads instead to an eight-membered ring system (1-methyl-5-methylenecyclooct-1-ene) via the same synthetic route. [1]

Total Synthesis Ring Expansion Caryophyllene

Compatibility with Enantioselective Michael Alkylation for Bicyclic Enone Synthesis

2-Methylcycloheptanone is a viable substrate in a stereodivergent, enantioselective Michael alkylation protocol using chiral 1-phenylethyl imines. This method yields 4a-methyl-substituted bicyclic enones with high enantiomeric purity. The reaction is part of a homologous series that includes 2-methylcyclopentanone, 2-methylcyclohexanone, and 2-methylcyclooctanone, demonstrating its utility in constructing stereochemically defined, fused ring systems. [1]

Enantioselective Synthesis Chiral Imines Michael Addition

High-Value Application Scenarios for 2-Methylcycloheptanone (CAS 932-56-9) Based on Empirical Evidence


Asymmetric Synthesis of Chiral Bicyclic Enones

As demonstrated by Goubaud and Azerad, 2-methylcycloheptanone can be employed in enantioselective Michael alkylation to access 4a-methyl-substituted bicyclic enones with high enantiomeric purity. This application is ideal for researchers requiring stereochemically defined building blocks for natural product or pharmaceutical synthesis [1].

Construction of 5-7 Fused Bicyclic Frameworks via Regioselective Annulation

In synthetic sequences aiming for a bicyclo[5.3.0]decane core, 2-methylcycloheptanone is the preferred substrate. The work by Ikeda et al. confirms its conversion to 1-methylbicyclo[5.3.0]dec-6-en-8-one as the major product in a cyclopentannulation reaction, a transformation that is not replicable with other cycloalkanones [2].

Precursor for Nine-Membered Carbocyclic Targets (e.g., Caryophyllene Models)

When the synthetic goal involves a nine-membered carbocyclic ring, such as in model studies for caryophyllene, 2-methylcycloheptanone is a critical starting material. McKillop's thesis demonstrates its use in a route to 1-methyl-5-methylenecyclonon-1-ene, highlighting its role in accessing medium-sized ring systems [3].

Comparative Studies of Base-Catalyzed Racemization in Cycloalkanones

For investigations into the stereochemical stability of cyclic ketones, 2-methylcycloheptanone serves as a benchmark for labile alpha-chiral centers. The direct comparative data from Geldard and Lions shows its complete racemization in 3 hours under mild basic conditions, contrasting with the configurational stability of 3-methylcycloheptanone [4].

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